A Comprehensive Technical Guide to 2,6-Diamino-4-chloropyrimidine 1-oxide
A Comprehensive Technical Guide to 2,6-Diamino-4-chloropyrimidine 1-oxide
CAS Number: 35139-67-4
This technical guide provides an in-depth overview of 2,6-Diamino-4-chloropyrimidine 1-oxide, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and mechanistic insights.
Chemical and Physical Properties
2,6-Diamino-4-chloropyrimidine 1-oxide is a white to off-white crystalline powder.[1] It is sparingly soluble in water and more soluble in organic solvents like ethanol and methanol.[1][2]
| Property | Value | Reference |
| CAS Number | 35139-67-4 | [1][3][4] |
| Molecular Formula | C₄H₅ClN₄O | [3] |
| Molecular Weight | 160.56 g/mol | [3] |
| Melting Point | 185 °C (decomposes) | [3][4] |
| Boiling Point (Predicted) | ~506.5 °C | [3] |
| Density (Predicted) | 1.91 g/cm³ | [3] |
| pKa (Predicted) | 1.67 ± 0.10 | [1] |
Spectroscopic Data
While a comprehensive public dataset is unavailable, some spectroscopic information has been reported:
-
¹H NMR (DMSO-d₆): 5.15 (s, 1H)
-
IR (KBr) cm⁻¹: 3450, 3422, 3400, 3373, 3273, 1644, 1250, 1211, 1158, 1021
-
¹³C NMR: Predicted data is available but not experimentally verified in the reviewed literature.[1]
-
Mass Spectrometry: While not explicitly detailed for the final compound, the NIST WebBook provides mass spectrometry data for the precursor, 4-Chloro-2,6-diaminopyrimidine.[5]
Synthesis and Experimental Protocols
2,6-Diamino-4-chloropyrimidine 1-oxide is primarily synthesized through the oxidation of 2,6-diamino-4-chloropyrimidine.[3] Various oxidizing agents have been employed, with procedures optimized for both laboratory and industrial scales.
Experimental Protocol 1: Synthesis using m-Chloroperbenzoic Acid
This method is a common laboratory-scale synthesis.
Materials:
-
4-chloro-2,6-diaminopyrimidine
-
3A alcohol (ethanol)
-
m-chloroperbenzoic acid (m-CPBA)
-
10% Sodium hydroxide solution
-
Acetonitrile
Procedure:
-
Dissolve 30 g (0.15 mole) of 4-chloro-2,6-diaminopyrimidine in 600 ml of hot 3A alcohol.
-
Cool the solution to 0-10 °C.
-
Add 41.8 g (0.24 mole) of m-chloroperbenzoic acid to the cooled solution.
-
Maintain the reaction mixture at 0-10 °C for 4 hours.
-
Filter the mixture to collect the solid.
-
Suspend the collected solid in a 0.24 mole solution of 10% sodium hydroxide and shake for 2 hours.
-
Filter the mixture, wash the solid with water, and dry to obtain the crude product (approximately 19.3 g).
-
Extract the crude product with 900 ml of boiling acetonitrile for 1 hour to yield the purified 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine (an isomer of the target compound, 14.8 g, 44.7% yield), with a melting point of 193 °C.
Experimental Protocol 2: Industrial Scale Synthesis using Sodium Tungstate and Hydrogen Peroxide
This protocol offers a more efficient and scalable process.
Materials:
-
6-chloropyrimidine-2,4-diamine
-
Sodium tungstate (catalyst)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
Procedure:
-
A solution of 6-chloro-2,4-diaminopyrimidine is prepared in methanol.
-
A catalytic amount of sodium tungstate is added to the solution.
-
Hydrogen peroxide is added, and the mixture is refluxed.
-
The reaction progress is monitored until completion.
-
The resulting 2,6-diamino-4-chloro-pyrimidine N-oxide is isolated. This method reports a yield of 92%.
Applications in Drug Development
The primary application of 2,6-Diamino-4-chloropyrimidine 1-oxide is as a pivotal precursor in the synthesis of Minoxidil, a potent antihypertensive and hair growth stimulating agent.[3] The N-oxide group enhances the electrophilicity of the pyrimidine ring, facilitating the nucleophilic substitution of the chlorine atom by piperidine to form Minoxidil.[3]
Biological Activity and Mechanism of Action
Beyond its role as a synthetic intermediate, derivatives of 2,6-Diamino-4-chloropyrimidine 1-oxide have been investigated for their potential therapeutic properties.
Antitumor Activity
Derivatives of this compound have shown potential as antitumor agents by acting as inhibitors of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the synthesis of nucleotides, which are essential for DNA replication. By inhibiting DHFR, these compounds can disrupt DNA synthesis in rapidly dividing cancer cells, leading to cell death. The proposed mechanism involves the protonated N-oxide group forming a salt bridge with an aspartate residue in the active site of DHFR, mimicking the natural substrate.[3]
Antimicrobial Activity
Studies have indicated that 2,6-Diamino-4-chloropyrimidine 1-oxide and its derivatives possess antimicrobial properties.[1] The proposed mechanism suggests that these compounds act as mimics of endogenous purines and pyrimidines. This molecular mimicry allows them to interfere with bacterial DNA replication and repair mechanisms, thereby inhibiting bacterial growth.[3]
Safety and Handling
Hazard Identification:
-
GHS Classification: Classified as an unstable explosive and a flammable solid (Category 1).
-
Signal Word: Danger
-
Hazard Statements:
-
H200: Unstable explosive.
-
H228: Flammable solid.
-
Precautionary Measures:
-
Prevention:
-
Obtain, read, and follow all safety instructions before use.
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
Do not subject to grinding, shock, or friction.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
-
Response:
-
In case of fire: Explosion risk. Evacuate area. DO NOT fight fire when it reaches explosives.
-
-
Storage:
-
Store in a well-ventilated place. Keep cool.
-
-
Disposal:
-
Refer to manufacturer/supplier for information on disposal/recovery/recycling.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear fire/flame resistant and impervious clothing.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
This guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be conducted in accordance with institutional safety guidelines and regulations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. Buy 2,6-Diamino-4-chloropyrimidine 1-oxide | 35139-67-4 [smolecule.com]
- 4. 2,6-Diamino-4-chloropyrimidine 1-oxide | 35139-67-4 [chemicalbook.com]
- 5. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
